molecular formula C14H14N2O3 B2392820 N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide CAS No. 2411177-98-3

N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide

Cat. No. B2392820
CAS RN: 2411177-98-3
M. Wt: 258.277
InChI Key: SFCHPLQZFTXQCP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ynamides are a class of compounds that have been gaining attention in the field of organic synthesis due to their versatility and the unique reactivity of the carbon-nitrogen triple bond . They can be used in a variety of reactions and have been shown to be useful building blocks in the synthesis of complex molecules .


Synthesis Analysis

Ynamides can be synthesized through a variety of methods. One common method involves the use of trichloroethene as an inexpensive two carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides .


Molecular Structure Analysis

The molecular structure of ynamides typically consists of a carbon-nitrogen triple bond, with various substituents attached to the nitrogen and the terminal carbon of the triple bond .


Chemical Reactions Analysis

Ynamides can participate in a variety of chemical reactions. They have been used in hydroacylation reactions, where they react with aldehydes to form β-enaminone products . These products can then be used as a platform to construct a diverse array of substituted pyrazoles, pyrimidines, and isoxazoles in a two-step, one-pot sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of ynamides can vary widely depending on the specific substituents attached to the nitrogen and the terminal carbon of the triple bond .

Mechanism of Action

The mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines has been studied in detail . The process involves ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine .

Future Directions

Ynamides are a promising class of compounds in the field of organic synthesis, and research into their synthesis, reactivity, and applications is ongoing . They have potential for use in the synthesis of complex molecules, and their unique reactivity opens up new possibilities for the development of novel synthetic methodologies .

properties

IUPAC Name

N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-6-13(17)15-10-9-19-12-8-5-4-7-11(12)16(2)14(10)18/h4-5,7-8,10H,9H2,1-2H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHPLQZFTXQCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1COC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H]1COC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.